

Ji-101 Drug Profile and Mechanism of Action

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Compound Focus: Ji-101

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Ji-101 is an orally administered small-molecule drug identified as a multi-kinase inhibitor [1]. Its proposed mechanism of action involves the simultaneous inhibition of three key receptors involved in tumor angiogenesis and growth [1] [2]:

- **VEGFR2** (Vascular Endothelial Growth Factor Receptor 2)
- **PDGFR β** (Platelet-Derived Growth Factor Receptor beta)
- **EphB4** (Ephrin type-B receptor 4)

This multi-targeted approach was designed to disrupt several pathways critical for blood vessel formation and tumor survival.

Summary of Clinical Trials and Key Findings

The clinical development of **Ji-101** included at least two early-phase studies. The following table summarizes the core quantitative data from these trials.

Trial Identifier / Feature	NCT01149434 [3]	NCT00842335 [2]
Study Phase	Phase 1 / 2	Phase 1 / 2
Status	Terminated	Completed
Enrollment	19 (target)	18

| **Primary Objectives** | - Determine PK interactions between **Jl-101** and Everolimus

- Progression-free survival at 2 months | - Determine Maximum Tolerated Dose (MTD)
- Safety, tolerability, PK/PD | | **Dosing Regimen** | - **Jl-101**: 200 mg BID in 28-day cycles
- Everolimus: 10 mg single dose [3] | **Jl-101** administered daily in 28-day cycles; dose escalation from 100 mg to an anticipated high of 800 mg per day [2] | | **Key Safety Findings** | Number of patients experiencing a grade 2 or higher Adverse Event was a secondary outcome [3] | Hand-foot syndrome of short duration was seen at the 400 mg dose level [1] |

Detailed Experimental Protocols

The clinical trials employed specific methodologies to assess the drug's behavior and effects.

1. Pharmacokinetic (PK) Drug Interaction Study (from NCT01149434) [3]

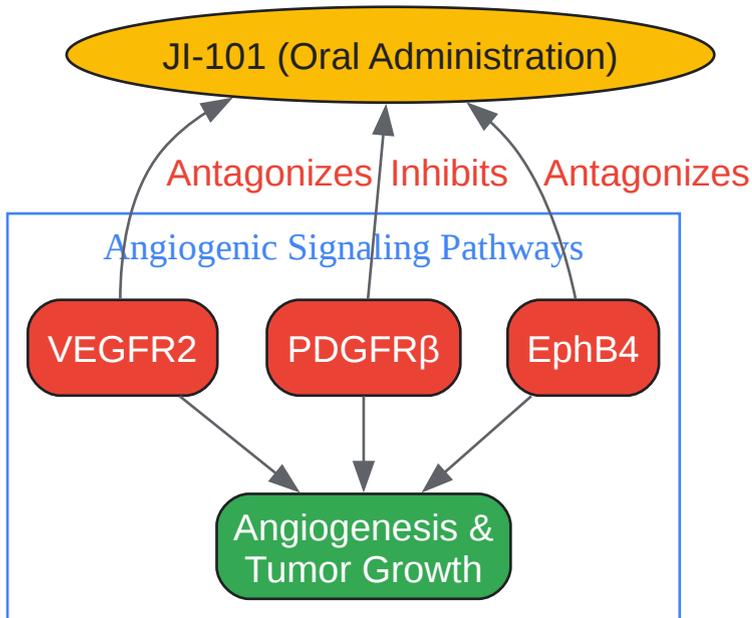
- **Objective:** To determine the pharmacokinetic interactions between **Jl-101** and everolimus (RAD001).
- **Dosing Schedule:**
 - **Cycle 1, Day 1:** A single 10 mg oral dose of everolimus administered alone.
 - **Cycle 1, Day 8:** A single 10 mg dose of everolimus co-administered with a single 200 mg dose of **Jl-101**.
 - **Cycle 1, Day 15:** A single 200 mg dose of **Jl-101** administered alone.
- **Blood Sampling for PK Analysis:** Blood draws were performed pre-dose and at **0.5, 1, 2, 4, 6, 8, 10, and 24 hours** after dosing on Days 1, 8, and 15.
- **Primary PK Metrics:** The primary outcome was the change in the Area Under the Curve from zero to infinity (AUC (0-inf)) for each drug when administered alone versus in combination.

2. Dose-Escalation and MTD Determination (from NCT00842335) [2]

- **Objective:** To establish the safety profile and identify the Maximum Tolerated Dose (MTD) of **Jl-101**.
- **Study Design:** Open-label, single-group assignment.
- **Dosing Protocol:**
 - A minimum of two patients were dosed at each pre-defined dose level (cohort).
 - Patients were required to complete 21 days of dosing.
 - Safety data from each cohort were reviewed before escalating to the next, higher dose level.
 - A "continuous reassessment method" was utilized for dose escalation between cohorts.
- **MTD/OBD Expansion:** The cohort at the MTD or the Optimal Biological Dose (OBD) was planned to be expanded to include up to 30 patients to further characterize safety and tolerability.

Visualizing the Multi-Targeted Mechanism of Action

The diagram below illustrates the proposed signaling pathways targeted by **J1-101**, based on its documented mechanism [1] [2].



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Research Implications and Development Status

The available data indicates that **J1-101** advanced through Phase 1/2 trials to establish a safety profile and dosing regimen. However, its clinical development was ultimately **discontinued** after Phase 2 [1]. The study labeled NCT01149434 was **terminated** [3], and no results suggesting regulatory approval were found. For researchers, this case highlights both the promise and challenges of multi-kinase inhibitors. While targeting VEGFR2, PDGFR β , and EphB4 represented a rational strategy to combat tumor angiogenesis, the clinical efficacy observed in these early studies was likely insufficient to warrant further development.

For the most current and comprehensive information, including detailed results from the completed Phase 1/2 trial (NCT00842335), consulting specialized clinical trial databases or pharmaceutical intelligence platforms is recommended.

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References

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